molecular formula C20H15BrN6O B10863746 2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol

2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol

Cat. No.: B10863746
M. Wt: 435.3 g/mol
InChI Key: APQCOEQZTZHHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine derivatives and pyrimidine intermediates are often used.

    Phenol Substitution: The final step involves the substitution of a phenol group at the 2-position of the triazolopyrimidine core, typically using a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, forming quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.

    Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.

    Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties in drug development.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in binding to these targets, influencing the compound’s biological activity. The heterocyclic core provides structural stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(5-Chloro-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol
  • 2-[7-(5-Fluoro-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol

Uniqueness

The presence of the bromine atom in 2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets, potentially offering advantages in specificity and potency.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, promising new insights and applications.

Properties

Molecular Formula

C20H15BrN6O

Molecular Weight

435.3 g/mol

IUPAC Name

2-[10-(5-bromopyridin-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C20H15BrN6O/c1-11-12(2)27(16-8-7-13(21)9-22-16)19-17(11)20-24-18(25-26(20)10-23-19)14-5-3-4-6-15(14)28/h3-10,28H,1-2H3

InChI Key

APQCOEQZTZHHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)C5=NC=C(C=C5)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.